molecular formula C19H18FNO4S B11413346 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(4-fluorophenyl)benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(4-fluorophenyl)benzamide

Cat. No.: B11413346
M. Wt: 375.4 g/mol
InChI Key: DEPMEGCTTUAPEJ-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(4-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound with the molecular formula C17H14FNO3S It is characterized by the presence of a thiophene ring, a benzamide moiety, and fluorine and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(4-FLUOROPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxide Group: The thiophene ring is oxidized to introduce the dioxide group, often using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution Reactions: The ethoxy and fluorine substituents are introduced through nucleophilic substitution reactions, often using alkyl halides and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(4-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the dioxide group, forming the corresponding thiophene derivative.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, fluorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Compounds with different substituents replacing the ethoxy and fluorine groups.

Scientific Research Applications

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(4-FLUOROPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-3-fluoro-N-(4-fluorophenyl)benzamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18FNO4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C19H18FNO4S/c1-2-25-18-9-3-14(4-10-18)19(22)21(16-7-5-15(20)6-8-16)17-11-12-26(23,24)13-17/h3-12,17H,2,13H2,1H3

InChI Key

DEPMEGCTTUAPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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